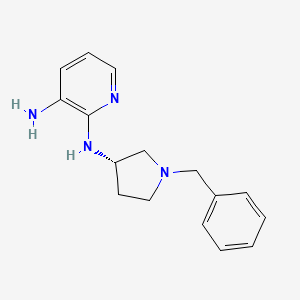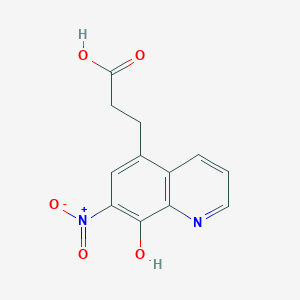![molecular formula C14H14ClN3 B11853776 4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline CAS No. 681284-72-0](/img/structure/B11853776.png)
4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazoquinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4th position and an isobutyl group at the 1st position of the imidazoquinoxaline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . This reaction yields the desired imidazoquinoxaline compound.
Industrial Production Methods
Industrial production of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is investigated for its potential use in optoelectronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-chloro-1-isobutylimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, such as adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through the modulation of these receptors and the subsequent signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline: Similar in structure but with a different ring fusion pattern.
1-isobutylimidazo[1,2-a]quinoxaline: Lacks the chloro group at the 4th position.
4-chloro-1-methylimidazo[1,2-a]quinoxaline: Similar but with a methyl group instead of an isobutyl group.
Uniqueness
4-chloro-1-isobutylimidazo[1,2-a]quinoxaline is unique due to the specific positioning of the chloro and isobutyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propriétés
Numéro CAS |
681284-72-0 |
|---|---|
Formule moléculaire |
C14H14ClN3 |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
4-chloro-1-(2-methylpropyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)7-10-8-16-14-13(15)17-11-5-3-4-6-12(11)18(10)14/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
YPIMWSRDTDTSIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CN=C2N1C3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)
![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)
![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)

![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)








